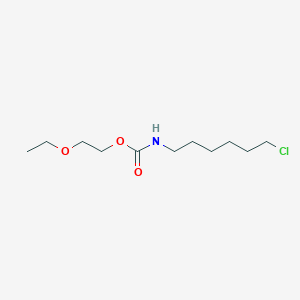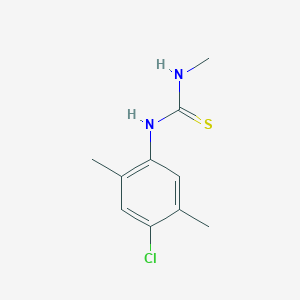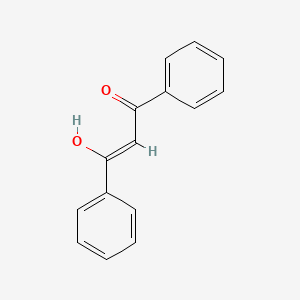
3-Hydroxy-1,3-diphenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,3-diphenyl-2-propen-1-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.2546 g/mol . It is a type of chalcone, which is characterized by the linkage of two aromatic rings joined by a three-carbon α-β-unsaturated carbonyl entity . Chalcones are known for their structural simplicity and are found both naturally and synthetically .
Vorbereitungsmethoden
3-Hydroxy-1,3-diphenyl-2-propen-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, benzaldehyde and acetophenone can be used as starting materials. The reaction is typically carried out in an alkaline ethanolic solution at room temperature for 24 hours . The resulting product is then purified through recrystallization .
Analyse Chemischer Reaktionen
3-Hydroxy-1,3-diphenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the α-β-unsaturated carbonyl group into saturated carbonyl compounds.
Common reagents used in these reactions include sodium hydroxide for the Claisen-Schmidt condensation, and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,3-diphenyl-2-propen-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1,3-diphenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the proliferation of human breast cancer cell lines by inducing apoptosis and blocking cell cycle progression in the G2/M phase . It also acts as an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases, which are essential for the parasite’s life cycle .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1,3-diphenyl-2-propen-1-one can be compared with other similar compounds, such as:
Chalcone (1,3-diphenyl-2-propen-1-one): This compound shares a similar structure but lacks the hydroxy group.
The presence of the hydroxy group in this compound enhances its reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |
InChI-Schlüssel |
RZCYUOWKJNUVBF-KAMYIIQDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

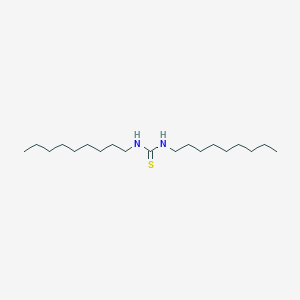
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
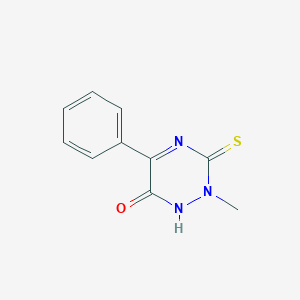
![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)

